Sebacic dihydrazide
Overview
Description
Sebacic Dihydrazide Description
Sebacic dihydrazide is a derivative of sebacic acid, which is a dicarboxylic acid. It is characterized by the presence of two hydrazide groups attached to the ends of a long linear hydrocarbon chain, specifically an –(CH2)8– chain. This structure allows sebacic dihydrazide to act as a polydentate ditopic ligand, capable of binding metal ions through its hydrazide groups, which can lead to the formation of both mononuclear and binuclear species .
Synthesis Analysis
The synthesis of sebacic acid derivatives has been explored in various studies. For instance, high molecular weight poly-sebacic anhydride was synthesized through melt polycondensation using a prepolymer from sebacic acid and acetic anhydride . Another study reported the synthesis of diglycidyl sebacate from sebacic acid, with the structure confirmed by NMR, MS, and elemental analysis . These methods demonstrate the feasibility of synthesizing high molecular weight compounds from sebacic acid, which could be applicable to sebacic dihydrazide as well.
Molecular Structure Analysis
The molecular structure of sebacic dihydrazide is not directly discussed in the provided papers. However, the structure of sebacic acid and its derivatives has been analyzed in various contexts. For example, a modulated cocrystal containing sebacic acid exhibited an incommensurately modulated structure, with the sebacic acid molecule showing disorder in its structure . This suggests that the molecular structure of sebacic dihydrazide could also exhibit complex features, potentially affecting its interactions and binding properties.
Chemical Reactions Analysis
Sebacic dihydrazide can participate in complex formation with metal ions such as Co2+ and Ni2+ in aqueous medium, as indicated by potentiometric studies . The formation of homo-binuclear species was observed, highlighting the ligand's ability to engage in chemical reactions that result in various protonated and deprotonated forms of metal complexes.
Physical and Chemical Properties Analysis
The physical and chemical properties of sebacic dihydrazide are not explicitly detailed in the provided papers. However, the properties of related compounds, such as the dihydrazides of dicarboxylic acids, have been studied. These compounds exhibit distinct melting points, which vary with the length of the carbon chain . The binding of sebacic acid to human plasma albumin has also been investigated, revealing specific binding sites and affinity constants, which could be relevant to the behavior of sebacic dihydrazide in biological systems .
Relevant Case Studies
Case studies involving sebacic acid derivatives include the use of sebacic acid as an alternative energy substrate in total parenteral nutrition, with its binding to human plasma albumin being a key factor in its efficacy . Additionally, the synthesis of amphiphilic hydroxyl functioned polyesters from sebacic acid for use as compatibilizers in blends of starch and resins has been reported, which could have implications for the use of sebacic dihydrazide in similar applications .
Scientific Research Applications
Synthesis and Characterization
- N,N'-bis(salicyloyl)sebacic acid dihydrazide was synthesized using sebacic dihydrazide, with its structure characterized by NMR, MS, and elemental analysis. Optimal conditions for the reaction yielded an 80% product (Gao Qing-jiao, 2009).
Melting Point Studies
- The dihydrazides of several dicarboxylic acids, including sebacic acid, were studied for their melting points, and the melting point curves of their binary mixtures were reported (R. Paschke & D. H. Wheeler, 1949).
Application in Plastics and Organic Products
- Sebacic acid, as a raw material, contributes to the synthesis of cold-resistant plasticizers and organic products. It is crucial in developing new materials with higher properties to meet various needs (Li Ga, 2015).
Binding Studies
- The binding of sebacic acid to human plasma albumin was analyzed, revealing specific binding sites and affinity constants. This study helps understand its potential in total parenteral nutrition (A. Bertuzzi et al., 1993).
Antimicrobial Activity
- Sebacic acid dihydrazide was used to synthesize novel bis-thiadiazoles and triazoles, whose structures were confirmed through various analyses. These compounds were evaluated for their antimicrobial activity against different bacteria (Megha K. Burghate et al., 2009).
Polycondensation and Polymer Formation
- The polycondensation of sebacic acid with hydrazine leads to the formation of polyhydrazide and "polyaminotriazote," offering insights into polymer chemistry (V. V. Korshak et al., 1959).
Poly(acrylhydrazones) Synthesis
- Poly(acrylhydrazones) were synthesized using dihydrazides, including sebacic acid, demonstrating moderate thermal and hydrolytic stability. These polymers have potential applications in casting films (R. Michel & W. A. Murphey, 1963).
Glycemia and Insulinemia Effects
- A study on the effects of oral sebacic acid on postprandial glycemia and insulinemia in type 2 diabetes showed a significant reduction in hyperglycemia after a meal. This research is important for nutritional and medical applications (A. Iaconelli et al., 2010).
Drug Delivery Systems
- Stability and depolymerization studies of poly(sebacic anhydride) under high moisture environments are essential for understanding its use in drug delivery systems (Cheng‐Kuang Chan & I. Chu, 2003).
properties
IUPAC Name |
decanedihydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N4O2/c11-13-9(15)7-5-3-1-2-4-6-8-10(16)14-12/h1-8,11-12H2,(H,13,15)(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWLIYXJBOIDXLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCC(=O)NN)CCCC(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30883606 | |
Record name | Decanedioic acid, 1,10-dihydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30883606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sebacic dihydrazide | |
CAS RN |
925-83-7 | |
Record name | Decanedioic acid 1,10-dihydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=925-83-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Decanedioic acid, 1,10-dihydrazide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000925837 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sebacic dihydrazide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23709 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Decanedioic acid, 1,10-dihydrazide | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Decanedioic acid, 1,10-dihydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30883606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sebacohydrazide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.934 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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